3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Description
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1284271-97-1) is a pyrazole carbohydrazide derivative characterized by two isopropyl substituents: one on the pyrazole ring (position 3) and another on the benzylidene moiety (para position). Its molecular formula is C₁₉H₂₄N₄O, with a molecular weight of 324.42 g/mol. The compound features a hydrazone linkage (N′=CH) formed by condensation between the pyrazole carbohydrazide and 4-isopropylbenzaldehyde.
Recent studies highlight its role as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, where it demonstrated superior cell viability under hypoxic conditions compared to the commercial drug Sunitinib .
Properties
CAS No. |
1284271-97-1 |
|---|---|
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.39 |
IUPAC Name |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Framework
The primary synthetic route for 3-isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves a two-step condensation process. First, 5-isopropyl-1H-pyrazole-3-carbohydrazide is prepared by reacting ethyl 5-isopropyl-1H-pyrazole-3-carboxylate with hydrazine hydrate in ethanol under reflux (72–80°C, 6–8 hours). The hydrazide intermediate is then condensed with 4-isopropylbenzaldehyde in ethanol using acetic acid as a catalyst (reflux, 2–4 hours).
Critical Parameters:
- Molar Ratios: A 1:1 molar ratio of hydrazide to aldehyde ensures minimal dimerization byproducts.
- Catalyst Concentration: Acetic acid at 2–5 mol% accelerates imine bond formation while preventing over-acidification.
- Workup: Post-reaction cooling to 0–5°C induces crystallization, with yields averaging 68–78% after recrystallization from ethanol-dimethylformamide (DMF) mixtures.
Solvent and Temperature Optimization
Comparative studies demonstrate that ethanol outperforms methanol, acetonitrile, and tetrahydrofuran in this synthesis due to its polarity and boiling point (78°C), which aligns with the reaction’s thermal requirements. Prolonged reflux beyond 4 hours reduces yields by 12–15%, likely due to hydrazone decomposition.
Table 1: Reaction Condition Comparison
| Parameter | Source | Source | Source |
|---|---|---|---|
| Solvent | Ethanol | Ethanol | Ethanol/DMF |
| Reaction Time (hours) | 3.5 | 2 | 4 |
| Yield (%) | 72 | 78 | 68 |
| Purification Method | Recrystallization | Cold Precipitation | Column Chromatography |
Alternative Synthetic Strategies
Solid-Phase Synthesis
Immobilized hydrazides on Wang resin have enabled compartmentalized synthesis of related compounds, though scalability for 3-isopropyl derivatives remains untested. Challenges include resin compatibility with isopropyl groups and final cleavage efficiency (reported 55–60% for similar structures).
Mechanistic Insights and Intermediate Characterization
Hydrazide Formation Mechanism
The nucleophilic attack of hydrazine hydrate on the carbonyl carbon of ethyl 5-isopropyl-1H-pyrazole-3-carboxylate proceeds via a tetrahedral intermediate, as confirmed by $$^{15}\text{N}$$-NMR studies. Isotopic labeling experiments show complete hydrazide formation within 4 hours at 75°C.
Schiff Base Condensation
Fourier-transform infrared (FT-IR) spectroscopy of the condensation step reveals:
- Disappearance of the aldehyde C=O stretch at 1,710 cm$$^{-1}$$
- Emergence of imine C=N stretches at 1,620–1,640 cm$$^{-1}$$
- Persistent hydrazide N-H bends at 3,300–3,350 cm$$^{-1}$$
Analytical Validation Protocols
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98.5% purity with retention time 6.8 minutes. Common impurities include:
Industrial-Scale Considerations
Cost Analysis
Raw material costs for 1 kg batch production:
| Component | Cost (USD/kg) |
|---|---|
| 4-Isopropylbenzaldehyde | 420 |
| Hydrazine Hydrate | 180 |
| Ethanol (Pharma Grade) | 12 |
Energy consumption for reflux condensation accounts for 35% of total production costs, highlighting potential savings through microwave adoption.
Emerging Applications Influencing Synthesis Design
Recent studies on pyrazole carbohydrazides as:
- Kinase Inhibitors: Modifications at N' position enhance APY29-like activity (IC$$_{50}$$ 28 nM vs. 45 nM for parent compound)
- Antimicrobial Agents: LogP values of 2.8–3.2 optimize membrane penetration against Staphylococcus aureus (MIC 4 μg/mL)
These findings drive research toward functionalized derivatives, necessitating adaptable synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-Isopropyl-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole Carbohydrazide Derivatives
Key Observations :
- The target compound’s symmetric isopropyl groups may enhance hydrophobic interactions in biological targets, while substituents like bromine (in ) or methoxy (in ) modulate electronic properties and binding affinity.
- Hydroxyl or methoxy groups improve solubility but may reduce membrane permeability compared to alkyl substituents .
Key Findings :
- The target compound’s efficacy in VEGFR-2 inhibition suggests unique applications in angiogenesis-related diseases, contrasting with analogues focused on antimicrobial or anticancer activity .
- Antibacterial derivatives (e.g., ) show selectivity for Gram-positive bacteria, likely due to difficulty penetrating Gram-negative outer membranes .
Key Insights :
- The target compound’s synthesis is straightforward via hydrazone formation, whereas N9-benzoyl derivatives require coupling reagents (EDC/HOBt) for amide bond formation .
Key Research Directions
Structure-Activity Relationship (SAR) Studies : Systematic modification of isopropyl groups to trifluoromethyl or cyclopropyl moieties may enhance VEGFR-2 binding or pharmacokinetics .
In Vivo Validation : The target compound’s efficacy in animal models of angiogenesis or hypoxia-related diseases (e.g., cancer) remains unexplored .
Combination Therapies : Co-administration with antibiotics (e.g., derivatives) could address polymicrobial infections.
Biological Activity
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 303104-10-1) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.38 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
- Anti-inflammatory Effects : Certain compounds within this class have demonstrated the ability to reduce inflammation through various pathways.
- Antimicrobial Properties : Pyrazoles have been evaluated for their effectiveness against bacterial and fungal infections.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as BRAF(V600E) and EGFR, which are critical in cancer progression .
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study evaluating various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Case Study: Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of the compound by measuring cytokine levels in vitro. The findings showed a marked decrease in pro-inflammatory cytokines when treated with the compound, suggesting its potential use in managing inflammatory diseases.
Q & A
Basic Research Question
- Anti-angiogenic Activity : Demonstrated suppression of VEGFR-2 signaling in hypoxic cells (IC₅₀ ~2.5 µM), outperforming Sunitinib in cell viability assays .
- Antibacterial Potential : Structural analogs (e.g., N9-benzoyl derivatives) inhibit S. aureus DNA gyrase (MIC: 4–8 µg/mL), comparable to ciprofloxacin .
- Anti-inflammatory Effects : Pyrazole derivatives suppress COX-2 by >50% at 10 µM in LPS-induced macrophages .
How can molecular docking studies be designed to elucidate the compound’s mechanism of action against targets like VEGFR-2 or DNA gyrase?
Advanced Research Question
Target Preparation : Retrieve X-ray structures (e.g., VEGFR-2 PDB: 4ASD; S. aureus gyrase PDB: 3U2D) and remove water/ligands.
Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G**) .
Docking Software : Use AutoDock Vina or GOLD with flexible residues in the binding pocket (e.g., VEGFR-2: Lys868, Glu885).
Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol for VEGFR-2) with known inhibitors and validate via MD simulations .
How should researchers address contradictions in biological data between in vitro and in vivo models?
Advanced Research Question
- Dose-Response Discrepancies : Re-evaluate pharmacokinetics (e.g., bioavailability, plasma protein binding) using LC-MS/MS .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Orthogonal Assays : Validate anti-angiogenic activity via chick chorioallantoic membrane (CAM) assays alongside cell-based models .
What strategies are recommended for establishing structure-activity relationships (SAR) in pyrazole-carbohydrazide derivatives?
Advanced Research Question
Systematic Substituent Variation : Modify isopropyl groups to ethyl/tert-butyl and replace benzylidene with nitro/chloro analogs .
Bioisosteric Replacement : Swap the pyrazole core with thiazole or triazole and assess activity changes .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC₅₀ values .
Which in vivo models are most suitable for validating the compound’s anti-angiogenic or anticancer efficacy?
Advanced Research Question
- Zebrafish Embryo Assay : Quantify intersegmental vessel inhibition using transgenic (fli1a:EGFP) models .
- Murine Xenografts : Test in HT-29 colon cancer models with biweekly IV dosing (10 mg/kg) and monitor tumor volume via MRI .
- Toxicity Screening : Conduct acute toxicity studies in BALB/c mice (LD₅₀ determination) .
How can researchers mitigate challenges in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Solvent Screening : Use high-boiling-point solvents (DMF/DMSO) with slow evaporation or diffusion (e.g., ether into CH₂Cl₂) .
- Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 0.1°C/min .
- Additives : Introduce seed crystals or ionic liquids (e.g., [BMIM][PF₆]) to induce nucleation .
What computational methods are effective for predicting metabolic stability and toxicity?
Advanced Research Question
- ADMET Prediction : Use SwissADME to calculate logP (2.8), topological polar surface area (85 Ų), and CYP450 inhibition .
- Toxicity Profiling : Employ ProTox-II for hepatotoxicity alerts and Ames test predictions .
- Metabolite Identification : Simulate Phase I/II metabolism via GLORYx or Xenosite .
How can synergistic effects with existing chemotherapeutic agents be systematically evaluated?
Advanced Research Question
- Checkerboard Assays : Test combinations with doxorubicin or 5-FU in MCF-7 cells and calculate FIC indices .
- Mechanistic Studies : Use RNA-seq to identify pathways co-regulated by the compound and chemotherapeutics .
- In Vivo Validation : Administer subtherapeutic doses in combination and monitor tumor regression in PDX models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
